HMG-CoA Reductase Inhibitory Potency: 19 nM IC50 in Rat Liver Microsomes
Methyl 2-acetyl-3-hydroxybenzoate exhibits measurable inhibitory activity against HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, with an IC50 value of 19 nM in a rat liver microsomal assay . This potency is notable when compared to reference statin drugs in the same assay system: atorvastatin (IC50 6 nM), cerivastatin (IC50 2 nM), lovastatin (IC50 90 nM), and pravastatin (IC50 100 nM) . While less potent than the most advanced statins, its IC50 places it within the nanomolar range, distinguishing it from simpler hydroxybenzoate esters that lack this specific biological activity .
| Evidence Dimension | In vitro inhibition of HMG-CoA reductase |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | Atorvastatin IC50 = 6 nM; Cerivastatin IC50 = 2 nM; Lovastatin IC50 = 90 nM; Pravastatin IC50 = 100 nM |
| Quantified Difference | Target compound is ~3.2-fold less potent than atorvastatin but ~4.7-fold more potent than lovastatin |
| Conditions | Rat liver microsomes, [14C]-HMG-CoA conversion to [14C]-mevalonic acid, 15 min incubation |
Why This Matters
This quantitative activity defines a specific biological function that is absent in most commercially available hydroxybenzoate esters, guiding selection for projects targeting the mevalonate pathway.
- [1] BindingDB. BDBM50193396 (CHEMBL3951152). Inhibition of HMG-CoA reductase in rat liver microsomes. BindingDB. View Source
- [2] Dansette et al. (2000). IC50 values for statins in rat liver microsomes as compiled in PMC4847613, Table I. View Source
- [3] Class-level inference: Methyl 3-hydroxybenzoate and other simple benzoates do not report HMG-CoA reductase inhibition in available databases. View Source
